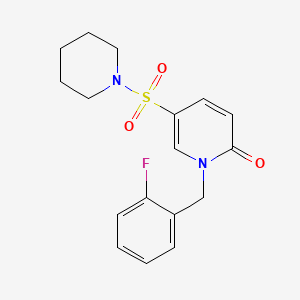

1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies reveal how these compounds interact with metal surfaces, offering insights into their potential industrial applications, particularly in corrosion prevention (Kaya et al., 2016).

Optically Pure Piperidine and Pyrrolidine Preparation

Research on the synthesis of optically pure piperidine and pyrrolidine derivatives by reacting oxygenated compounds with appropriate chlorinated N-sulfinylimines highlights the significance of these processes in producing chiral molecules. Such compounds are crucial for the development of pharmaceuticals and fine chemicals, demonstrating the breadth of applications for specific piperidine structures (Ruano et al., 2006).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among them, a compound showed promising activity against all tests, highlighting the therapeutic potential of specific piperidine derivatives in treating tuberculosis (Jeankumar et al., 2013).

Synthesis of Cytotoxic Compounds and Their Structural Determination

Studies on the synthesis of analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone and their molecular structures characterization offer valuable insights into the development of new cytotoxic compounds. These compounds' molecular structures, characterized by various spectroscopic methods, play a crucial role in the design of potential anticancer agents, showcasing the versatility of piperidine derivatives in medicinal chemistry (Lagisetty et al., 2009).

Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives synthesized and evaluated for anti-Alzheimer's activity based on the lead compound donepezil demonstrates the potential of piperidine structures in addressing neurological conditions. These compounds' design, synthesis, and evaluation underscore the importance of structural diversity in discovering new therapeutics for Alzheimer's disease (Gupta et al., 2020).

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQRIKHZUMJUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)

![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)

![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)